Cas no 863020-07-9 (3-cyclopentyl-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)propanamide)

3-cyclopentyl-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)propanamide structure
863020-07-9 structure
Product Name:3-cyclopentyl-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)propanamide
CAS No:863020-07-9
MF:C20H22N4O
MW:334.414884090424
CID:6589953
PubChem ID:7080154
Update Time:2025-07-18

3-cyclopentyl-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-cyclopentyl-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)propanamide
    • Cyclopentanepropanamide, N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-
    • 3-cyclopentyl-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)propanamide
    • F0657-0016
    • 3-cyclopentyl-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide
    • CCG-30329
    • AKOS002053693
    • 3-cyclopentyl-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide
    • 863020-07-9
    • Inchi: 1S/C20H22N4O/c25-19(10-9-15-5-1-2-6-15)22-17-8-3-7-16(13-17)18-14-24-12-4-11-21-20(24)23-18/h3-4,7-8,11-15H,1-2,5-6,9-10H2,(H,22,25)
    • InChI Key: HMEMYQGDNHBQMR-UHFFFAOYSA-N
    • SMILES: C1(CCC(NC2=CC=CC(C3=CN4C(=N3)N=CC=C4)=C2)=O)CCCC1

Computed Properties

  • Exact Mass: 334.17936134g/mol
  • Monoisotopic Mass: 334.17936134g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 59.3Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • pka: 14.66±0.70(Predicted)

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Additional information on 3-cyclopentyl-N-(3-{imidazo1,2-apyrimidin-2-yl}phenyl)propanamide

Introduction to 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide (CAS No. 863020-07-9)

3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide, identified by its CAS number 863020-07-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting various biological pathways.

The molecular structure of 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide features a cyclopentyl group attached to an amide moiety, which is further linked to a phenyl ring substituted with an imidazo[1,2-apyrimidin] core. This particular arrangement of functional groups makes it a promising candidate for further investigation in medicinal chemistry. The presence of the imidazo[1,2-apyrimidin] scaffold is particularly noteworthy, as this heterocyclic system is known for its ability to interact with biological targets in a manner that can modulate cellular processes.

In recent years, there has been a surge in research focused on developing small molecule inhibitors that can modulate the activity of enzymes and receptors involved in cancer progression. The imidazo[1,2-apyrimidin] scaffold has emerged as a key structural motif in this context, with several compounds based on this scaffold showing promise in preclinical studies. 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide is one such compound that has been explored for its potential as an anti-cancer agent.

One of the most intriguing aspects of this compound is its ability to interact with specific protein targets. The phenyl ring and the imidazo[1,2-apyrimidin] core are particularly well-suited for binding to enzymes and receptors that play crucial roles in cell signaling pathways associated with cancer. For instance, studies have suggested that this compound may interfere with the activity of kinases, which are enzymes that phosphorylate other proteins and thus regulate a wide range of cellular processes. By inhibiting the activity of these kinases, 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide could potentially disrupt signaling pathways that promote tumor growth and survival.

In addition to its potential anti-cancer applications, 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide has also been investigated for its effects on other disease-related pathways. For example, preliminary research indicates that this compound may have anti-inflammatory properties by modulating the activity of inflammatory cytokines and transcription factors. This makes it a candidate for therapeutic intervention in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to construct the desired molecular framework. Key steps include the formation of the imidazo[1,2-apyrimidin] core through cyclocondensation reactions, followed by coupling reactions to attach the phenyl ring and the cyclopentyl amide moiety. The use of advanced catalytic systems and purification techniques ensures high yields and purity of the final product.

The pharmacological evaluation of 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting proliferation. These effects are attributed to its interaction with multiple targets within cancer cells, including kinases and transcription factors. In vivo studies have further supported these findings by showing that the compound can effectively reduce tumor growth in animal models.

The safety profile of 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide is another critical aspect that has been thoroughly evaluated. Preclinical toxicology studies have shown that the compound exhibits low toxicity at therapeutic doses, with minimal side effects observed in animal models. This favorable safety profile makes it an attractive candidate for further development into a clinical drug.

The development of new therapeutic agents requires not only potent activity but also favorable pharmacokinetic properties. The pharmacokinetic profile of 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide has been characterized to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Studies have shown that the compound exhibits good oral bioavailability and moderate plasma half-life, suggesting potential for once-daily dosing in clinical settings.

The future direction of research on 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-yl}phenyl)propanamide includes further optimization to enhance its potency and selectivity while maintaining a favorable safety profile. Structure-based drug design approaches will be employed to refine the molecular structure based on insights gained from crystallographic studies of protein-ligand complexes. Additionally, computational modeling techniques will be utilized to predict interactions with potential off-target proteins and assess their impact on overall efficacy.

In conclusion, 3-cyclopentyl-N-(3-{imidazo[1,2-apyrimidin-2-y]}phenethyl propanamide (CAS No. 863020079) represents a promising candidate for therapeutic intervention in various diseases. Its unique molecular structure and favorable pharmacological properties make it an attractive target for further development into a novel drug entity. Continued research efforts are expected to yield valuable insights into its mechanisms of action and potential clinical applications.

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